(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C35H23BrN2O4S and its molecular weight is 647.54. The purity is usually 95%.
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Scientific Research Applications
Synthetic Importance and Applications :(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a complex molecule with applications across various fields of scientific research. Notably, its core structure, 6H-Benzo[c]chromen-6-ones, is a significant component of secondary metabolites with considerable pharmacological importance. The compound’s synthesis involves sophisticated protocols like Suzuki coupling reactions and reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers), among others. These methods highlight the compound’s relevance in creating biologically active structures and its role in advancing synthetic chemistry (Mazimba, 2016).
Optoelectronics and OLED Applications :A derivative of this compound, BODIPY (4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene)-based materials, have shown promising results in the field of optoelectronics. These materials are used in applications ranging from sensors to organic photovoltaics and, most notably, as active materials in organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based organic semiconductors have led to significant advancements in OLED technology, pushing the boundaries of 'metal-free' infrared emitters and aggregation-induced emission (AIE) (Squeo & Pasini, 2020).
Antioxidant and Anti-inflammatory Research :In the realm of pharmacological research, benzofused thiazole derivatives, closely related to the core structure of this compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. These studies aim to develop alternative therapeutic agents, leveraging the benzofused thiazole scaffold for designing drugs with enhanced anti-inflammatory and antioxidant capabilities (Raut et al., 2020).
Properties
IUPAC Name |
(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H23BrN2O4S/c36-28-12-14-31-26(17-28)18-29(35(39)42-31)30-22-43-34(38-30)27(19-37)15-25-11-13-32(40-20-23-7-3-1-4-8-23)33(16-25)41-21-24-9-5-2-6-10-24/h1-18,22H,20-21H2/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDRPQAUNLSEIT-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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